molecular formula C17H12N4O2S2 B2849639 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034301-44-3

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2849639
CAS No.: 2034301-44-3
M. Wt: 368.43
InChI Key: JCHRKZRDNJNCRI-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties. The presence of furan, pyrazine, thiophene, and thiazole rings in its structure suggests that it may exhibit a range of reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization.

    Preparation of 3-(furan-2-yl)pyrazine: This can be synthesized through the reaction of furan-2-carbaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent.

    Preparation of 4-(thiophen-2-yl)thiazole: This can be achieved by reacting thiophene-2-carboxylic acid with thioamide in the presence of a dehydrating agent.

    Coupling Reaction: The two heterocyclic intermediates are then coupled using a suitable linker, such as a methyl group, through a nucleophilic substitution reaction.

    Final Functionalization: The resulting intermediate is then reacted with a carboxamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the pyrazine ring may produce 2,3-dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-16(17-21-12(10-25-17)14-4-2-8-24-14)20-9-11-15(19-6-5-18-11)13-3-1-7-23-13/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRKZRDNJNCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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